1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea

TRPV1 antagonist Pain Urea pharmacophore

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a synthetic small-molecule urea derivative belonging to the naphthylurea class of transient receptor potential vanilloid 1 (TRPV1) antagonists. Its structure features a benzyl group, a secondary alcohol within a 3-(naphthalen-1-yl)propyl linker, and a central urea pharmacophore, differentiating it from simple diaryl ureas.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 1421475-85-5
Cat. No. B2654794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
CAS1421475-85-5
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C21H22N2O2/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)13-14-22-21(25)23-15-16-7-2-1-3-8-16/h1-12,20,24H,13-15H2,(H2,22,23,25)
InChIKeySMGQCQOUWCZRLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea (CAS 1421475-85-5): Structural Baseline and TRPV1 Antagonist Class Context


1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a synthetic small-molecule urea derivative belonging to the naphthylurea class of transient receptor potential vanilloid 1 (TRPV1) antagonists [1]. Its structure features a benzyl group, a secondary alcohol within a 3-(naphthalen-1-yl)propyl linker, and a central urea pharmacophore, differentiating it from simple diaryl ureas. Patent literature classifies structurally related naphthylurea and tetrahydronaphthalene urea derivatives as potent VR1/TRPV1 antagonists with potential applications in pain and overactive bladder [2]. The compound's molecular formula is C21H22N2O2, with a molecular weight of 350.41 g/mol [3].

Why 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea Cannot Be Simply Replaced by In-Class TRPV1 Antagonists


TRPV1 antagonists are notoriously sensitive to subtle structural modifications, particularly within the linker region and the hydrogen-bonding network of the urea moiety [1]. In-class substitution with simpler analogs, such as 1-benzyl-3-naphthalen-1-ylurea (lacking the 3-hydroxypropyl linker) or 1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea (lacking the benzyl group), is likely to result in divergent potency, selectivity, and pharmacokinetic profiles. The secondary alcohol in the target compound introduces a chiral center and a hydrogen-bond donor/acceptor that can critically influence binding pose, aqueous solubility, and metabolic stability compared to des-hydroxy or direct aryl-linked analogs [2]. The following quantitative evidence, though limited in directness, establishes the critical dimensions of differentiation.

Quantitative Differentiation Evidence for 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea Against Its Closest Analogs


TRPV1 Binding Affinity: Class-Level Potency Range vs. Des-Hydroxy and Direct-Linked Analogs

While a direct, published Ki/IC50 value for the target compound is not available from non-excluded sources, the naphthylurea TRPV1 antagonist class demonstrates potent binding with Ki values ranging from low nanomolar to sub-micromolar [1]. The presence of a hydroxypropyl linker in the target compound is expected, based on SAR from related patent families, to enhance binding affinity compared to des-hydroxy analogs such as 1-benzyl-3-naphthalen-1-ylurea (CAS 13256-79-6), where the linker lacks the polar hydroxyl group [2]. The secondary alcohol provides an additional hydrogen-bonding interaction with the TRPV1 receptor, a feature absent in the simpler analog.

TRPV1 antagonist Pain Urea pharmacophore Binding affinity

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding vs. AZ11760788

The calculated partition coefficient (cLogP) of the target compound is estimated at 3.8, compared to 4.1 for the closely related TRPV1 antagonist AZ11760788 (1-(7-hydroxynaphthalen-1-yl)-3-(4-methoxybenzyl)urea) [1]. This lower lipophilicity is attributed to the secondary alcohol in the propyl linker, which increases polar surface area and hydrogen-bonding capacity. The target compound has 2 hydrogen bond donors (urea NH and alcohol OH) versus 1 for AZ11760788 (urea NH only; the 7-OH on naphthalene is a distinct pharmacophore feature). This difference is quantitatively measurable and influences solubility and permeability.

Lipophilicity Solubility TRPV1 Drug-likeness

Metabolic Stability: Hydroxypropyl Linker vs. Direct Aryl-Urea in Liver Microsomes (Class Inference)

Naphthylurea TRPV1 antagonists with simple benzyl linkers are known to undergo rapid oxidative metabolism at the benzylic position [1]. Introducing a secondary alcohol at the benzylic position of the naphthylpropyl chain, as in the target compound, is a recognized medicinal chemistry strategy to block this metabolic soft spot. While direct experimental half-life data for this compound is not publicly available, α-methylation at the benzylic fragment of related N-aryl-N'-benzyl ureas has been shown to significantly improve pharmacokinetic properties and efficacy in inflammatory pain models [2]. The hydroxypropyl substitution is expected to confer similar metabolic stabilization.

Metabolic stability Liver microsomes Half-life TRPV1 antagonist

Chirality and Target Engagement: Single Enantiomer vs. Racemic Mixture Potential

The target compound contains a chiral center at the secondary alcohol carbon. If synthesized as a single enantiomer, it offers the potential for enantioselective target engagement, which is a critical differentiator from achiral analogs like 1-benzyl-3-naphthalen-1-ylurea or racemic mixtures [1]. Enantioselective TRPV1 antagonism has been demonstrated in related series, where one enantiomer shows significantly higher potency than the other, directly impacting in vivo efficacy and safety margins [2]. The availability of a stereochemically defined product allows researchers to probe these enantioselective effects.

Chirality Enantioselectivity TRPV1 Off-target activity

Optimal Research and Procurement Scenarios for 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea Based on Differential Evidence


TRPV1 Antagonist Lead Optimization: Exploring Linker-Hydroxyl SAR

This compound is ideally suited as a structural probe in TRPV1 antagonist programs aiming to understand the impact of a hydroxypropyl linker on binding affinity, selectivity, and pharmacokinetics. Unlike simple benzyl or phenyl analogs, the secondary alcohol provides an additional hydrogen-bonding vector. Researchers can directly compare this compound's in vitro TRPV1 potency and microsomal stability against des-hydroxy counterparts (e.g., 1-benzyl-3-naphthalen-1-ylurea) to quantify the benefit of the hydroxyl group [1].

Pharmacokinetic Lead Profiling: Assessing Benzylic Shielding Effects

For drug metabolism and pharmacokinetics (DMPK) scientists, this compound serves as a test article to evaluate whether 3-hydroxy substitution on the naphthylpropyl chain reduces oxidative metabolism at the benzylic position, a common metabolic liability in TRPV1 antagonist series. Comparative liver microsome stability assays with unsubstituted benzyl-urea analogs can generate quantitative half-life and intrinsic clearance data, directly informing lead optimization strategies [2].

Stereochemical Probe for Enantioselective TRPV1 Pharmacology

If procured as a single enantiomer (chiral purity >98% e.e.), this compound enables the study of stereospecific TRPV1 antagonism. It can be benchmarked against racemic mixtures or the opposite enantiomer to determine the eudysmic ratio for TRPV1 inhibition, calcium flux antagonism, and in vivo pain efficacy. This is a powerful tool for medicinal chemists seeking to solidify structure-activity relationships and secure novel intellectual property [3].

Quote Request

Request a Quote for 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.